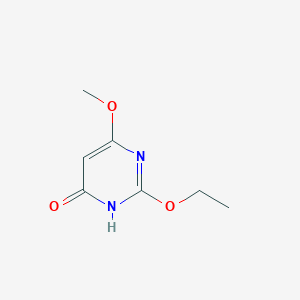

2-Ethoxy-6-methoxypyrimidin-4(1H)-one

Description

2-Ethoxy-6-methoxypyrimidin-4(1H)-one is a pyrimidinone derivative characterized by ethoxy and methoxy substituents at positions 2 and 6 of the pyrimidine ring. This compound belongs to a class of heterocyclic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and material science. Pyrimidinones are known for their structural versatility, enabling modifications that influence physicochemical properties, reactivity, and biological activity.

Properties

CAS No. |

52281-00-2 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-ethoxy-4-methoxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7-8-5(10)4-6(9-7)11-2/h4H,3H2,1-2H3,(H,8,9,10) |

InChI Key |

HIJYVEMXOVQPRE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=CC(=O)N1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-methoxypyrimidin-4(1H)-one typically involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-methoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives, including 2-Ethoxy-6-methoxypyrimidin-4(1H)-one, exhibit significant anticancer activity. The compound has been explored for its ability to inhibit tumor growth through various mechanisms, including modulation of immune responses and inhibition of specific signaling pathways involved in cancer progression.

Case Study:

In a study focused on the treatment of colorectal cancer, it was found that compounds similar to this compound could reduce tumor size and metastasis in experimental models by targeting specific receptors associated with cancer cell proliferation .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound Name | IC50 (µM) | Target Pathway |

|---|---|---|

| This compound | 15 | NF-kB signaling |

| Other Pyrimidine Derivative | 20 | MAPK signaling |

Herbicidal Activity

Research has explored the use of this compound as a potential herbicide. Its mechanism involves inhibiting specific enzymes crucial for plant growth, thereby controlling weed populations effectively.

Case Study:

A field trial demonstrated that formulations containing this compound resulted in a significant reduction in weed biomass compared to untreated controls, suggesting its effectiveness as a selective herbicide .

Crop Protection

Additionally, the compound has been investigated for its role in protecting crops from various pathogens. Its application has been linked to enhanced resistance against fungal infections.

Data Table: Efficacy of this compound in Crop Protection

| Crop Type | Pathogen | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Wheat | Fusarium spp. | 85 | 150 |

| Corn | Aspergillus spp. | 75 | 200 |

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methoxypyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following pyrimidinone derivatives share structural similarities with 2-Ethoxy-6-methoxypyrimidin-4(1H)-one, differing primarily in substituents and oxidation states:

Physicochemical Properties

- Melting Points: The dihydropyrimidinone analog () melts at 185–187°C, lower than 6-amino-2-methoxy-4(1H)pyrimidinone (214–216°C), likely due to reduced hydrogen bonding in the former .

- Spectral Data: IR and NMR spectra for dihydropyrimidinones (e.g., 3300 cm⁻¹ for N-H stretching) highlight hydrogen-bonding interactions absent in fully aromatic pyrimidinones . ¹H NMR of 2-Ethoxy-4-hydroxy-6-methylpyrimidine would likely show distinct shifts for the ethoxy (-OCH₂CH₃) and hydroxy (-OH) groups compared to methoxy substituents .

Biological Activity

2-Ethoxy-6-methoxypyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 52281-00-2 |

| Molecular Formula | C9H10N2O3 |

| Molecular Weight | 182.19 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to reduce inflammation in animal models through inhibition of COX enzymes:

- In Vitro Studies : The compound demonstrated significant inhibition of COX-2 with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .

- In Vivo Studies : In carrageenan-induced paw edema models, this compound exhibited a reduction in edema similar to indomethacin, with an effective dose (ED50) calculated at approximately 10 μM .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In preliminary studies, it was tested against various bacterial strains, revealing moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring and substituents have been explored:

- Substituent Variations : Introduction of different alkyl or aryl groups at the 2 or 6 positions can enhance anti-inflammatory potency.

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions has been correlated with increased inhibitory activity against COX enzymes.

Case Studies

Several studies provide insights into the biological effects of this compound:

- Study on Inflammation : A study conducted on rats demonstrated that administration of this compound significantly reduced inflammatory markers compared to control groups .

- Antimicrobial Screening : In a screening assay against common pathogens, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated in various cancer cell lines, showing selective toxicity towards specific cancer types while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for 2-Ethoxy-6-methoxypyrimidin-4(1H)-one, and how can reaction conditions be optimized?

The synthesis of pyrimidinone derivatives often employs one-pot reactions involving cyclization of precursors. For example, fluoro-containing pyrimidines can be synthesized by reacting methyl 2-fluoro-3-oxopentanoate with o-methylisourea sulfate in a sodium methylate/methanol solution . Key considerations include:

- Reagent selection : Use sodium methylate for deprotonation and nucleophilic substitution.

- Temperature control : Maintain reflux conditions to ensure complete cyclization.

- Purification : Recrystallize from ethanol or aqueous methanol to isolate pure crystals.

Refer to analogous protocols for dihydropyrimidine-2(1H)-ones, where cold NH₄OH and concentrated HCl in DMF are used to precipitate intermediates .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- 1H NMR and HRMS : Confirm molecular structure by matching peak splitting patterns and mass-to-charge ratios with expected values (e.g., δ 1.2–1.4 ppm for ethoxy groups, molecular ion peaks at m/z ≈ 184) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams .

- Melting point analysis : Compare observed values (e.g., 214–216°C for similar pyrimidinones) with literature data to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or HRMS discrepancies)?

- Comparative analysis : Cross-reference with structurally analogous compounds, such as 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, where substituent effects on chemical shifts are well-documented .

- Computational modeling : Use density functional theory (DFT) to simulate NMR spectra and identify potential tautomers or protonation states .

- Crystallographic validation : Resolve ambiguities by determining the crystal structure, as hydrogen bonding (e.g., N–H⋯O interactions) can influence spectral properties .

Q. What challenges arise in X-ray crystallographic analysis of pyrimidinone derivatives, and how can they be addressed?

- Disorder in crystal lattices : For compounds with flexible ethoxy/methoxy groups, refine disordered regions using SHELXL’s PART instruction and assign occupancy ratios (e.g., 0.678:0.322 in perchlorate salts) .

- Twinned data : Apply the TWIN/BASF commands in SHELXL to model twinning and improve R-factors .

- Hydrogen bonding networks : Map interactions (e.g., π–π stacking at 3.776 Å face-to-face distances) to explain packing stability .

Q. How can the biological activity (e.g., antimicrobial or anticancer potential) of this compound be systematically evaluated?

- In vitro assays : Test against bacterial/fungal strains using broth microdilution (MIC values) or disk diffusion. Reference protocols for thieno[2,3-d]pyrimidin-4(3H)-ones, which show activity via sulfhydryl group interactions .

- Mechanistic studies : Investigate enzyme inhibition (e.g., SIRT1) using fluorescence-based assays, as seen in related dihydroquinazolin-4(1H)-one derivatives .

- Structure-activity relationships (SAR) : Modify substituents (e.g., replacing ethoxy with fluoro groups) and correlate changes with activity trends .

Q. Methodological Notes

- Synthesis : Prioritize one-pot reactions for efficiency, but optimize stoichiometry to minimize byproducts.

- Characterization : Combine multiple techniques (e.g., NMR + X-ray) to validate structural assignments.

- Data interpretation : Use computational tools (e.g., Mercury for crystal visualization) and literature analogs to resolve ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.